Adenallene is derived from adenine, a purine nucleobase essential for the formation of nucleotides in DNA and RNA. Its chemical classification falls under the category of allenes, which are compounds containing a cumulated double bond system. The compound has been identified with the CAS number 114987-18-7 and is recognized for its potential therapeutic applications, especially in antiviral treatments.
The synthesis of adenallene has been explored through various methods:
Adenallene features a unique molecular structure characterized by a cumulated double bond system. The structural formula can be represented as follows:
Key structural details include:
Adenallene participates in various chemical reactions that underscore its utility in organic synthesis:
The mechanism of action of adenallene primarily involves its interaction with viral enzymes and cellular pathways:
Adenallene possesses several notable physical and chemical properties:
Relevant analytical data includes:
Adenallene has several significant applications in scientific research:
The allenic functionality in adenallene (formally named as 9-(4,5-dihydroxypent-2,3-dienyl)adenine) is central to its conformational flexibility and biological activity. Two primary synthetic routes dominate:
Table 1: Allenic Moiety Incorporation Methods
Method | Catalyst System | Yield (%) | Key Intermediate |
---|---|---|---|
Decarboxylative Allenylation | CdI₂/Pyrrolidine | 85 | 4-Pentyn-1,2-diol |
Transition Metal Coupling | Pd(PPh₃)₄/CuI | 78 | 6-Chloropurine-9-ethylstannane |
Phosphodiester amidates enhance adenallene's cellular uptake by masking its polar phosphates. Synthesis involves:
These prodrugs increase anti-HIV potency 16–28-fold (EC₅₀ = 0.21 µM) by facilitating intracellular release of adenallene 4'-phosphoralaninate—the active phosphorylated metabolite [2].
Table 2: Anti-HIV Activity of Phosphodiester Amidates
Compound | EC₅₀ (µM) vs. HIV-1 | Fold Enhancement | Activation Pathway |
---|---|---|---|
Adenallene | 5.88 | 1× | Direct phosphorylation |
Phosphodiester 2a | 0.88 | 16× | Esterase hydrolysis → Cyclic diester |
Phosphodiester 4a | 0.21 | 28× | Esterase hydrolysis → Phosphoralaninate |
Racemic adenallene derivatives are resolved via:
The purine scaffold's bioactivity is modulated by strategic substitutions:
Table 3: Structure-Activity Relationships at Purine Positions
Position | Modification | Anti-HIV EC₅₀ (µM) | Key Effect |
---|---|---|---|
N⁹ | H (dealkylated) | >100 | Loss of kinase recognition |
N⁹ | Ethyl | 5.88 | Base orientation optimal |
N⁶ | NH₂ | 5.88 | Reference activity |
N⁶ | NHCH₃ | 52.1 | Disrupted H-bonding |
The bis(tBuSATE) [S-acyl-2-thioethyl] prodrug system overcomes adenallene's poor membrane permeability:
Table 4: Prodrug Efficacy Comparison
Prodrug Type | log P | Anti-HIV EC₅₀ (µM) | Activation Half-life (h) |
---|---|---|---|
Parent Adenallene | -0.8 | 5.88 | N/A |
Phosphodiester Amidate | 1.2 | 0.21 | 0.5 |
Bis(tBuSATE) Triester | 2.4 | 0.55 | 2.0 |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7